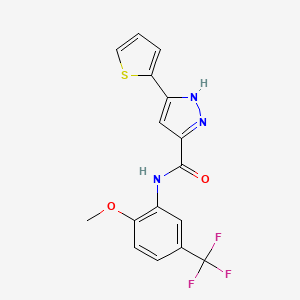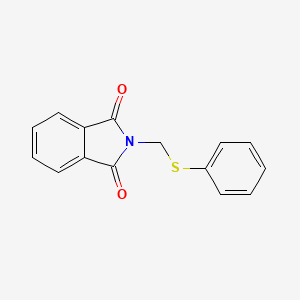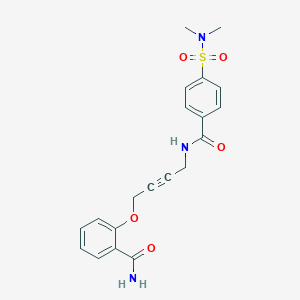
N-(2-methoxy-5-(trifluoromethyl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a type of aromatic heterocycle, attached to a phenyl ring substituted with a methoxy group and a trifluoromethyl group. Another phenyl ring is attached to the pyrazole ring via a carboxamide linkage. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the aromatic rings and the various substituents. The electron-withdrawing trifluoromethyl group could have a significant effect on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the various functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the trifluoromethyl group could be involved in various types of substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the various functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and its ability to cross biological membranes .Applications De Recherche Scientifique
Synthesis and Characterization
Research has focused on the synthesis and characterization of pyrazole and pyrazoline derivatives due to their diverse biological activities. For example, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and further explored their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the compound's potential in cancer research (Hassan, Hafez, & Osman, 2014). Similarly, Kumara et al. (2018) focused on a novel pyrazole derivative's synthesis, spectral analysis, and X-ray crystal structure, providing insights into the compound's molecular geometry and potential for material science applications (Kumara, Kumar, Kumar, & Lokanath, 2018).
Biological Applications
The synthesized derivatives of the mentioned compound have been evaluated for their biological activities. For instance, the antimicrobial activity of thiophenyl pyrazoles and isoxazoles was studied by Sowmya et al. (2018), indicating significant antibacterial and antifungal potential, which could lead to new therapeutic agents (Sowmya, Teja, Padmaja, Prasad, & Padmavathi, 2018). Moreover, the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases by Hassan et al. (2015) further emphasize the compound's utility in developing cancer treatments (Hassan, Hafez, Osman, & Ali, 2015).
Material Science and Imaging
Beyond biological applications, the compound and its derivatives have also been explored in material science and imaging studies. For example, Katoch-Rouse and Horti (2003) demonstrated the feasibility of nucleophilic displacement in the synthesis of radiolabeled compounds for potential use in studying cannabinoid receptors via positron emission tomography (PET), highlighting its relevance in neuroimaging and drug development (Katoch-Rouse & Horti, 2003).
Orientations Futures
The study of complex organic molecules like this one is a very active area of research, and there are likely to be many interesting future directions for the study of this compound. These could include further studies of its synthesis, its reactivity, its physical and chemical properties, and its biological activity .
Propriétés
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2S/c1-24-13-5-4-9(16(17,18)19)7-10(13)20-15(23)12-8-11(21-22-12)14-3-2-6-25-14/h2-8H,1H3,(H,20,23)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZIRXGBAUNBHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=NNC(=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-(trifluoromethyl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(pyrimidin-2-yl)acetamide](/img/structure/B2407866.png)
![2-(allylamino)-5-[(E)-1,3-benzodioxol-5-ylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2407867.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2407871.png)
![N-(cyanomethyl)-N-cyclopropyl-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B2407873.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide](/img/structure/B2407874.png)




benzyl]oxy}phenyl)methanone](/img/structure/B2407882.png)

![5-benzyl-3-(2-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2407888.png)